Elmycin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

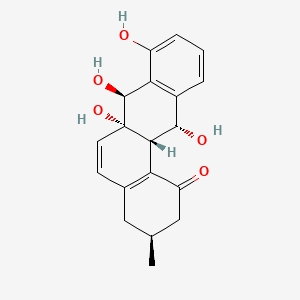

C19H20O5 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(3S,6aS,7S,12R,12aS)-6a,7,8,12-tetrahydroxy-3-methyl-2,3,4,7,12,12a-hexahydrobenzo[a]anthracen-1-one |

InChI |

InChI=1S/C19H20O5/c1-9-7-10-5-6-19(24)16(14(10)13(21)8-9)17(22)11-3-2-4-12(20)15(11)18(19)23/h2-6,9,16-18,20,22-24H,7-8H2,1H3/t9-,16-,17-,18-,19-/m0/s1 |

InChI Key |

IRLRPBXQVUPYFT-FEUUFBPUSA-N |

Isomeric SMILES |

C[C@H]1CC2=C([C@H]3[C@H](C4=C([C@@H]([C@@]3(C=C2)O)O)C(=CC=C4)O)O)C(=O)C1 |

Canonical SMILES |

CC1CC2=C(C3C(C4=C(C(C3(C=C2)O)O)C(=CC=C4)O)O)C(=O)C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Elmycin D: A Technical Guide on a Streptomyces-Derived Angucycline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elmycin D, a member of the angucycline class of antibiotics, is a secondary metabolite produced by the bacterium Streptomyces cellulosae ssp. griseoincarnatus. This document provides a comprehensive overview of the discovery of this compound, detailing its isolation, structural elucidation, and what is known about its biological activity. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also draws upon the broader knowledge of angucycline antibiotics to provide context for its potential mechanisms of action and biological significance. Detailed, generalized experimental protocols for the isolation and characterization of angucycline antibiotics from Streptomyces are presented, alongside a representative signaling pathway that may be influenced by this class of compounds.

Introduction

The genus Streptomyces is a prolific source of bioactive secondary metabolites, including a vast array of antibiotics. The angucyclines are a major family of polyketide antibiotics produced by these filamentous bacteria, characterized by a distinctive angularly fused tetracyclic benz[a]anthracene core structure.[1][2] These compounds have garnered significant interest due to their diverse biological activities, which include antibacterial, antifungal, antiviral, and antitumor properties.[1][3] this compound, isolated from Streptomyces cellulosae ssp. griseoincarnatus, is a notable member of this family. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in natural product discovery and development.

Physicochemical Properties of this compound

While detailed experimental data for this compound is scarce in the available literature, some fundamental properties have been reported.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀O₅ | (Implied from structural analysis) |

| Molecular Weight | 328.36 g/mol | (Calculated from molecular formula) |

| Class | Angucycline Antibiotic | [1] |

| Producing Organism | Streptomyces cellulosae ssp. griseoincarnatus | (Gerlitz et al., 1995) |

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for the discovery and characterization of angucycline antibiotics like this compound from Streptomyces. These protocols are based on common methodologies used in the field of natural product research.

Isolation and Purification of Angucycline Antibiotics

The isolation of angucyclines from Streptomyces fermentation broths is a multi-step process designed to separate the target compounds from a complex mixture of other metabolites.

3.1.1. Fermentation of Streptomyces

-

Inoculum Preparation: A well-sporulated culture of the Streptomyces strain is used to inoculate a seed culture medium (e.g., Tryptic Soy Broth). The seed culture is incubated at 28-30°C with shaking (200-250 rpm) for 2-3 days.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium (e.g., a defined medium with specific carbon and nitrogen sources to optimize secondary metabolite production). The production culture is incubated under the same conditions for 7-14 days.

-

Monitoring: The production of the target compound can be monitored periodically by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).

3.1.2. Extraction and Preliminary Purification

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction: The supernatant and the mycelial cake are typically extracted separately with an organic solvent such as ethyl acetate (B1210297) or butanol. The choice of solvent depends on the polarity of the target compound.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning (e.g., between hexane (B92381) and methanol) to remove highly lipophilic or hydrophilic impurities.

3.1.3. Chromatographic Purification

-

Column Chromatography: The partially purified extract is subjected to column chromatography on a stationary phase like silica (B1680970) gel or Sephadex LH-20. A gradient of solvents with increasing polarity is used to elute the compounds.

-

Preparative HPLC: Fractions containing the target compound are further purified by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

-

Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC-DAD and LC-MS.

Diagram: Experimental Workflow for Angucycline Isolation

References

Elmycin D: A Technical Guide for Researchers

An In-depth Overview of the Angucycline Antibiotic: Chemical Structure, Properties, and Biological Significance

Introduction

Elmycin D is a naturally occurring antibiotic belonging to the angucycline class of aromatic polyketides. First isolated from a mutant strain of Streptomyces cellulosae ssp. griseoincarnatus (FH-S 1114-2), it represents a unique structural variation within this large family of bioactive compounds. Angucyclines are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties, making them a subject of considerable interest in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for this compound, aimed at researchers, scientists, and drug development professionals. While specific data for this compound is limited due to its initial discovery in a brief communication, this guide supplements known information with representative data and protocols for the broader angucycline class.

Chemical Structure and Properties

This compound is distinguished from other members of the emycin family by the presence of a C-glycosidically bound D-olivose moiety. Its core structure is a tetracyclic benz[a]anthracene skeleton, characteristic of angucycline antibiotics.

Physicochemical Properties

Detailed physicochemical data for this compound are not extensively reported in the literature. However, the properties of angucycline antibiotics are generally well-characterized. The following table summarizes the known properties of this compound, supplemented with typical data for related angucycline compounds.

| Property | Value for this compound | Representative Value for Angucyclines | Data Source |

| Molecular Formula | C₁₉H₂₀O₅ | Varies | [1] |

| Molecular Weight | 328.36 g/mol | 300 - 800 g/mol | [1] |

| CAS Number | 169107-03-3 | N/A | [1] |

| Appearance | Not Reported | Yellow to dark red amorphous powder | [2][3] |

| Solubility | Not Reported | Soluble in methanol (B129727), DMSO, ethyl acetate (B1210297); poorly soluble in water | |

| Melting Point | Not Reported | >200 °C (with decomposition) | General knowledge for the class |

| UV-Vis λmax | Not Reported | ~230, 260, 280, 430 nm | |

| Infrared (IR) νmax | Not Reported | ~3400 (hydroxyl), 1710 (carbonyl), 1620 (quinone), 1600 (aromatic) cm⁻¹ |

Spectroscopic Data

Detailed spectroscopic data for this compound is not publicly available. The following provides an overview of the characteristic spectroscopic features of angucycline antibiotics that would be expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. Signals for sugar moieties, if present, are usually found between δ 3.0-5.5 ppm. Methyl protons on the aglycone or sugar residues resonate upfield, typically below δ 2.5 ppm.

-

¹³C NMR: Carbonyl carbons of the quinone system are observed downfield at δ 180-190 ppm. Aromatic carbons resonate between δ 110-160 ppm. The anomeric carbon of a C-glycoside is typically found around δ 70-80 ppm.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. Fragmentation patterns in MS/MS experiments can provide valuable structural information, particularly regarding the nature and position of sugar moieties.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not available. However, the following sections provide generalized protocols for the isolation and characterization of angucycline antibiotics from Streptomyces species, which can be adapted for this compound.

Isolation of Angucycline Antibiotics from Streptomyces

-

Fermentation:

-

Inoculate a suitable production medium (e.g., a medium containing starch, glucose, yeast extract, and peptone) with a spore suspension or a vegetative mycelium of the Streptomyces strain.

-

Incubate the culture at 28-30°C for 5-10 days with shaking (for liquid cultures) or in a stationary phase (for solid cultures).

-

-

Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the mycelial cake with an organic solvent such as methanol or acetone.

-

Extract the culture filtrate with a water-immiscible organic solvent like ethyl acetate or chloroform (B151607) at a slightly acidic pH.

-

-

Purification:

-

Combine the organic extracts and evaporate the solvent under reduced pressure.

-

Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

-

Further purify the fractions containing the angucycline antibiotics using techniques such as Sephadex LH-20 chromatography and preparative high-performance liquid chromatography (HPLC) on a C18 column.

-

Characterization

-

Structure Elucidation:

-

Determine the molecular formula by high-resolution mass spectrometry (HR-MS).

-

Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure, including the stereochemistry of the aglycone and the nature and linkage of any sugar moieties.

-

Use UV-Vis and IR spectroscopy to identify the chromophore and functional groups.

-

Biological Activity and Mechanism of Action

Antibacterial Activity

Angucycline antibiotics, including the emycins, are known to exhibit activity primarily against Gram-positive bacteria. The specific antibacterial spectrum and potency (e.g., Minimum Inhibitory Concentration - MIC) of this compound have not been extensively reported.

Cytotoxic Activity

Many angucyclines display significant cytotoxic activity against various cancer cell lines. The potential of this compound as a cytotoxic agent has not been detailed in the available literature.

Mechanism of Action

The mechanism of action for angucycline antibiotics is not fully elucidated but is believed to involve multiple targets. The planar aromatic core of the molecule can intercalate into DNA, interfering with DNA replication and transcription. Additionally, some angucyclines are known to inhibit enzymes such as topoisomerases. The quinone moiety can also participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.

Signaling Pathways and Workflows

General Biosynthetic Pathway of Angucyclines

The biosynthesis of angucyclines is initiated by a type II polyketide synthase (PKS) that assembles a polyketide chain from acetate units. This chain is then folded and cyclized to form the characteristic angular tetracyclic ring system. Subsequent tailoring enzymes, such as oxygenases, methyltransferases, and glycosyltransferases, modify the core structure to generate the diverse array of angucycline natural products.

Caption: Generalized biosynthetic pathway of angucycline antibiotics.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of angucycline antibiotics from a Streptomyces culture.

Caption: Workflow for angucycline isolation and characterization.

Conclusion

This compound, as a member of the angucycline family, holds potential for further investigation as a bioactive compound. While specific data on this compound is scarce, the extensive knowledge of the angucycline class provides a solid foundation for future research. This technical guide has summarized the known chemical and physical properties of this compound and provided a framework of experimental protocols and expected biological activities based on its chemical class. Further studies are warranted to fully elucidate the biological potential and mechanism of action of this unique natural product.

References

- 1. Cytotoxic antibiotic angucyclines and actinomycins from the Streptomyces sp. XZHG99T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Angucycline Glycosides from a Marine-Derived Bacterium Streptomyces ardesiacus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mzabimycins A and B, novel intracellular angucycline antibiotics produced by Streptomyces sp. PAL114 in synthetic medium containing L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

Elmycin D: A Technical Guide to its Presumed Mechanism of Action as an Angucycline Antibiotic

Disclaimer: Scientific literature providing a specific, detailed mechanism of action for Elmycin D is not currently available. This document synthesizes information on the broader class of angucycline antibiotics, to which this compound belongs, to provide a comprehensive overview of its likely biological activities and modes of action. This compound is an antibiotic that has been isolated from Streptomyces cellulosae ssp. griseoincarnatus.

Introduction to Angucycline Antibiotics

Angucyclines represent a significant and diverse family of polyketide antibiotics produced primarily by actinomycetes. These compounds are characterized by a distinctive benz[a]anthracene carbon framework. The angucycline family exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties[1]. Given that this compound is classified as an angucycline, its antibiotic mechanism is presumed to align with those observed for other members of this class.

Postulated Mechanism of Action

The precise molecular target of most angucycline antibiotics has not been definitively established and appears to be diverse across the class. However, a primary mode of antibacterial action for many aromatic polyketides involves the inhibition of crucial cellular processes such as DNA replication and transcription. It is hypothesized that angucyclines, including potentially this compound, may function by intercalating into bacterial DNA or by inhibiting key enzymes involved in nucleic acid synthesis, such as DNA gyrase and RNA polymerase.

Hypothesized Signaling Pathway for Angucycline Antibiotic Action

Caption: Postulated mechanism of action for this compound as an angucycline antibiotic.

Antibacterial Spectrum and Efficacy

While specific minimum inhibitory concentration (MIC) data for this compound is not publicly available, the following table summarizes the reported MIC values for several other angucycline antibiotics against a range of bacterial pathogens. This provides an indication of the potential antibacterial efficacy of this class of compounds.

| Angucycline Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |

| Stremycin A | Pseudomonas aeruginosa | 16 | [2] |

| Stremycin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | [2] |

| Stremycin A | Klebsiella pneumoniae | 16 | [2] |

| Stremycin A | Escherichia coli | 16 | [2] |

| Stremycin A | Bacillus subtilis | 8-16 | |

| Grincamycin L | Enterococcus faecium (MDR) | 3.12-6.25 | |

| Grincamycin L | Enterococcus faecalis (MDR) | 3.12-6.25 | |

| Grincamycin L | Staphylococcus aureus (MDR) | 3.12-6.25 | |

| Auricin | Bacillus subtilis PY79 | 4.6 µM | |

| Auricin | Staphylococcus aureus Newman | 9.2 µM | |

| Mzabimycin A/B | Staphylococcus aureus MRSA 639c | >100 | |

| Mzabimycin A/B | Listeria monocytogenes ATCC 13932 | >100 |

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to elucidate the mechanism of action of an angucycline antibiotic like this compound.

4.1. Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

-

Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial cultures, this compound stock solution.

-

Protocol:

-

Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include positive (bacteria, no antibiotic) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

-

4.2. DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Materials: Relaxed pBR322 plasmid DNA, E. coli or S. aureus DNA gyrase, assay buffer (containing ATP), this compound, agarose (B213101) gel electrophoresis system.

-

Protocol:

-

Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.

-

Initiate the reaction by adding DNA gyrase to each mixture.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction with a stop buffer (containing SDS and proteinase K).

-

Analyze the DNA topology by agarose gel electrophoresis. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

-

4.3. RNA Polymerase (RNAP) Inhibition Assay

This assay measures the inhibition of transcription by monitoring the incorporation of a labeled nucleotide into an RNA transcript.

-

Materials: Bacterial RNA polymerase, DNA template (e.g., containing a T7 promoter), ribonucleotides (including a labeled one, such as [α-³²P]UTP or a fluorescent analog), transcription buffer, this compound.

-

Protocol:

-

Assemble transcription reactions containing transcription buffer, DNA template, RNAP, and varying concentrations of this compound.

-

Initiate transcription by adding the ribonucleotide mixture.

-

Incubate at 37°C for a defined period.

-

Terminate the reactions and precipitate the RNA products.

-

Quantify the amount of labeled nucleotide incorporated into the RNA transcripts using scintillation counting or fluorescence measurement. A decrease in incorporated label indicates inhibition of RNAP.

-

Experimental Workflow for Mechanism of Action Studies

Caption: A logical workflow for investigating the antibiotic mechanism of this compound.

Conclusion

This compound, as a member of the angucycline family of antibiotics, holds potential as a therapeutic agent. While its specific mechanism of action remains to be elucidated, it is plausible that it targets fundamental bacterial processes such as DNA replication or transcription. The experimental protocols outlined in this guide provide a roadmap for future research to precisely define its molecular target and antibacterial properties. Further investigation into this compound and other angucyclines is warranted to explore their potential in addressing the growing challenge of antibiotic resistance.

References

Elucidation of the Elmycin D Biosynthetic Pathway in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elmycin D is an antibiotic compound isolated from Streptomyces cellulosae ssp. griseoincarnatus.[1] While specific details regarding its biosynthesis are not extensively documented in publicly available literature, its origin from a Streptomyces species suggests a pathway involving a polyketide synthase (PKS) assembly line, characteristic of many secondary metabolites in this genus. Based on structural similarities to other known Streptomyces-derived antibiotics, it is hypothesized that this compound belongs to the angucycline family of aromatic polyketides. This guide outlines a putative biosynthetic pathway for this compound, drawing parallels with well-characterized angucycline biosynthesis, and provides a comprehensive framework of experimental protocols for the elucidation and characterization of this pathway.

Introduction to this compound

This compound is a secondary metabolite produced by the bacterium Streptomyces cellulosae ssp. griseoincarnatus.[1] The members of the genus Streptomyces are renowned for their ability to synthesize a vast array of structurally diverse and biologically active compounds, including a significant number of clinically important antibiotics. Many of these compounds are polyketides, synthesized by large, multi-domain enzymes known as polyketide synthases.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of angucycline antibiotics, a major class of aromatic polyketides, is orchestrated by Type II polyketide synthases.[2][3] The proposed pathway for this compound, based on this model, involves the following key stages:

-

Polyketide Chain Assembly: A minimal PKS complex, typically consisting of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP), catalyzes the iterative condensation of malonyl-CoA extender units to a starter unit (commonly acetyl-CoA) to form a linear polyketide chain.

-

Cyclization and Aromatization: The highly reactive polyketide chain undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to form the characteristic tetracyclic benz[a]anthracene core of angucyclines. Specific cyclase enzymes are crucial in dictating the folding pattern of the polyketide chain.[4]

-

Tailoring Modifications: The initial angucyclinone scaffold is further modified by a series of tailoring enzymes, including oxygenases, glycosyltransferases, and methyltransferases, to yield the final this compound structure. These modifications are critical for the compound's biological activity.

Below is a proposed signaling pathway for the biosynthesis of the angucycline core of this compound.

Experimental Workflow for Pathway Elucidation

The elucidation of a novel biosynthetic pathway, such as that of this compound, follows a structured experimental workflow. This typically involves a combination of genomic analysis, molecular biology techniques, and analytical chemistry.

Quantitative Data Summary

Specific quantitative data for the this compound biosynthetic pathway is not currently available. The following tables provide a template for the types of data that would be generated during the experimental elucidation of the pathway.

Table 1: Putative this compound Biosynthetic Gene Cluster (BGC) Analysis

| Gene | Proposed Function | Homology (Closest Known Gene) | Sequence Length (bp) | GC Content (%) |

|---|---|---|---|---|

| elmA | Ketosynthase α | - | - | - |

| elmB | Ketosynthase β (Chain Length Factor) | - | - | - |

| elmC | Acyl Carrier Protein | - | - | - |

| elmD | Aromatase/Cyclase | - | - | - |

| elmE | Ketoreductase | - | - | - |

| elmF | Oxygenase | - | - | - |

| elmG | Glycosyltransferase | - | - | - |

| elmR | Regulatory Protein | - | - | - |

Data to be determined experimentally.

Table 2: Production Titers from Heterologous Expression and Mutant Strains

| Strain | Genotype | This compound Titer (mg/L) | Key Intermediate Accumulated |

|---|---|---|---|

| S. albus J1074 (Wild Type) | - | 0 | - |

| S. albus J1074::pElmBGC | Wild type with this compound BGC | - | - |

| S. albus J1074::pElmBGC ΔelmF | Oxygenase knockout | 0 | Angucyclinone Core |

| S. albus J1074::pElmBGC ΔelmG | Glycosyltransferase knockout | - | De-glycosylated this compound |

Data to be determined experimentally.

Table 3: In Vitro Enzyme Kinetics of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) |

|---|---|---|---|

| Elm PKS | Malonyl-CoA | - | - |

| ElmF (Oxygenase) | Angucyclinone Core | - | - |

| ElmG (Glycosyltransferase) | De-glycosylated this compound, UDP-sugar | - | - |

Data to be determined experimentally.

Detailed Experimental Protocols

The following are representative protocols for the key experiments outlined in the workflow.

Identification of the Putative Biosynthetic Gene Cluster (BGC)

-

Genomic DNA Isolation: High-quality genomic DNA is isolated from S. cellulosae ssp. griseoincarnatus using a standard phenol-chloroform extraction method or a commercial kit.

-

Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to obtain a complete and accurate genome assembly.

-

Bioinformatic Analysis: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The cluster with homology to known angucycline BGCs is selected as the candidate for this compound biosynthesis.

Heterologous Expression of the BGC

-

Cloning of the BGC: The identified BGC is captured from the genomic DNA using methods suitable for large DNA fragments, such as Transformation-Associated Recombination (TAR) cloning in yeast or bacterial artificial chromosome (BAC) library construction.

-

Vector Construction: The cloned BGC is subcloned into an integrative Streptomyces expression vector (e.g., pSET152-based vectors) under the control of a strong constitutive or inducible promoter.

-

Host Transformation: The expression vector is introduced into a suitable heterologous host, such as Streptomyces albus J1074 or Streptomyces coelicolor M1152, via protoplast transformation or intergeneric conjugation from E. coli.

-

Cultivation and Metabolite Extraction: The recombinant Streptomyces strain is cultivated under optimized fermentation conditions. The culture broth and mycelium are then extracted with an organic solvent (e.g., ethyl acetate).

-

Analysis of Metabolite Production: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound, by comparing the retention time and mass spectrum with an authentic standard.

Gene Inactivation Studies

-

Mutant Construction: Targeted gene knockouts of key genes within the BGC (e.g., cyclases, oxygenases, glycosyltransferases) are constructed in the heterologous expression host using PCR-targeting-based methods (e.g., Redirect PCR targeting).

-

Fermentation and Metabolite Analysis: The mutant strains are cultivated, and their metabolite profiles are analyzed by HPLC and LC-MS. The accumulation of biosynthetic intermediates in the mutant strains compared to the parent strain provides evidence for the function of the inactivated gene.

In Vitro Characterization of Enzymes

-

Gene Cloning and Protein Expression: The gene of interest (e.g., the minimal PKS, a cyclase, or a tailoring enzyme) is PCR amplified and cloned into an E. coli expression vector (e.g., pET series). The protein is then overexpressed in E. coli BL21(DE3) and purified using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assays: The activity of the purified enzyme is assayed in vitro by providing the necessary substrates and cofactors. For example, a PKS assay would include the purified PKS components, a starter unit (acetyl-CoA), an extender unit (radiolabeled malonyl-CoA), and a reducing agent (NADPH if ketoreductase activity is present).

-

Product Analysis: The reaction products are analyzed by methods such as thin-layer chromatography (TLC), autoradiography, HPLC, or LC-MS to confirm the enzymatic conversion and identify the product.

-

Kinetic Analysis: Standard enzyme kinetic parameters (Km and kcat) are determined by measuring the initial reaction rates at varying substrate concentrations.

Conclusion

While the definitive biosynthetic pathway of this compound remains to be fully elucidated, the framework presented in this guide, based on the well-understood biosynthesis of angucycline antibiotics, provides a robust starting point for its investigation. The combination of genomics, molecular genetics, and biochemistry, as outlined in the experimental protocols, will be instrumental in unraveling the precise enzymatic steps leading to the formation of this intriguing natural product. Such studies are not only fundamental to understanding the biosynthesis of novel secondary metabolites but also pave the way for the bioengineering of new and improved therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Structural Analysis of the Angucycline-Like Antibiotic Auricin from Streptomyces lavendulae Subsp. Lavendulae CCM 3239 Revealed Its High Similarity to Griseusins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Elmycin D: An In-depth Examination of a Sparsely Characterized Angucycline Antibiotic

An extensive review of publicly available scientific literature reveals a significant gap in the detailed biological understanding of Elmycin D, a rare angucycline antibiotic. While its origin and basic chemical properties are documented, in-depth data on its specific biological activity, mechanism of action, and effects on cellular signaling pathways remain largely unavailable. This guide summarizes the existing information on this compound and provides a broader context based on the known activities of the angucycline class of antibiotics.

Introduction to this compound

This compound is a polyketide antibiotic belonging to the angucycline family. It is produced by the bacterium Streptomyces cellulosae ssp. griseoincarnatus[1]. The initial discovery and characterization of this compound were reported in the mid-1990s.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₉H₂₀O₅ |

| Molecular Weight | 328.36 g/mol |

| CAS Number | 169107-03-3 |

Biological Activity: A Knowledge Gap

Despite its identification as an antibiotic, specific quantitative data regarding the biological activity of this compound is not present in the accessible scientific literature. Key metrics essential for a thorough understanding of its potency and therapeutic potential, such as Minimum Inhibitory Concentrations (MIC) against various microbial strains or IC50 values in cancer cell lines, are not publicly documented.

Similarly, detailed experimental protocols for assays conducted with this compound, including cytotoxicity assays, apoptosis studies, or enzyme inhibition experiments, are not available. This lack of information prevents a comprehensive assessment of its biological effects and the methodologies used to determine them.

The Angucycline Antibiotics: A Proxy for Potential Activity

Given the absence of specific data for this compound, an examination of the broader angucycline class of compounds offers some insight into its potential biological activities. Angucyclines are a large and structurally diverse family of aromatic polyketides known for a wide range of biological effects[2][3][4].

The biological activities frequently associated with angucycline antibiotics include:

-

Antibacterial Activity: Many angucyclines exhibit potent activity against Gram-positive bacteria, and some also show effects against Gram-negative bacteria[2].

-

Antifungal Activity: Several members of the angucycline family have been shown to inhibit the growth of various fungal pathogens.

-

Anticancer Activity: A significant number of angucyclines have demonstrated cytotoxic effects against various cancer cell lines, making them a subject of interest in oncology research.

-

Enzyme Inhibition: Some angucyclines are known to inhibit specific enzymes, which can contribute to their biological effects.

-

Antiviral Activity: Limited reports suggest that some angucyclines may possess antiviral properties.

It is plausible that this compound shares one or more of these biological activities. However, without direct experimental evidence, this remains speculative.

Putative Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways modulated by this compound are unknown. For the broader angucycline class, the mechanisms of action can be diverse and are not always fully elucidated. Some known mechanisms for other angucyclines include intercalation into DNA, inhibition of topoisomerase II, and induction of apoptosis.

Due to the lack of specific information for this compound, it is not possible to create diagrams of the signaling pathways it affects.

Experimental Workflows: A Methodological Void

Detailed experimental workflows for the study of this compound are not available in the public domain. A general workflow for characterizing a novel antibiotic like this compound would typically involve the following stages:

This diagram illustrates a hypothetical workflow and is not based on specific published protocols for this compound.

Conclusion and Future Directions

This compound represents a significant knowledge gap in the field of natural product antibiotics. While its existence and chemical nature are established, its biological potential remains largely unexplored in the public scientific record. The lack of available data on its antimicrobial spectrum, cytotoxic effects, and mechanism of action hinders any meaningful assessment of its therapeutic promise.

Future research efforts are necessary to isolate and re-examine this compound. A thorough biological characterization, including comprehensive antimicrobial and anticancer screening, is warranted. Subsequent studies should focus on elucidating its mechanism of action and identifying the cellular pathways it modulates. Such research would be invaluable in determining whether this compound or its derivatives could be developed into clinically useful agents. Until such studies are conducted and published, this compound will remain an enigmatic member of the angucycline family.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Elmycin D CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elmycin D is a naturally occurring antibiotic belonging to the angucycline class of aromatic polyketides. Isolated from Streptomyces cellulosae ssp. griseoincarnatus, it represents a molecule of interest for its potential biological activities. This document provides a concise technical summary of the available information on this compound, including its chemical properties. Due to the limited publicly available data, this guide also incorporates general information on the biosynthesis of angucycline antibiotics to provide a broader context. A significant gap in the literature exists regarding detailed experimental protocols, specific mechanisms of action, and defined signaling pathway interactions for this compound.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized below. This information is crucial for its identification, synthesis, and further investigation.

| Property | Value | Reference |

| CAS Number | 169107-03-3 | [1] |

| Molecular Formula | C₁₉H₂₀O₅ | [1] |

| Molecular Weight | 328.36 g/mol | [1] |

| Source Organism | Streptomyces cellulosae ssp. griseoincarnatus | [1] |

Biosynthesis of this compound

Detailed experimental protocols for the biosynthesis of this compound are not extensively described in publicly accessible literature. However, the seminal work by Gerlitz et al. (1995) outlines its isolation from a mutant strain of Streptomyces cellulosae ssp. griseoincarnatus 1114-2.[1] this compound is an angucycline, a class of antibiotics biosynthesized via a type II polyketide synthase (PKS) pathway.

General Angucycline Biosynthetic Pathway

The biosynthesis of angucyclines generally follows a conserved pathway, which can be conceptually broken down into the following stages:

-

Polyketide Chain Assembly: A type II PKS iteratively condenses acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.

-

Cyclization and Aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by specific enzymes, to form the characteristic angular tetracyclic (four-ring) core structure.

-

Tailoring Modifications: The core structure is further modified by a variety of "tailoring" enzymes, including oxygenases, methyltransferases, and glycosyltransferases, which leads to the vast structural diversity observed in the angucycline family.

The specific enzymatic steps and intermediates leading to the final structure of this compound have not been fully elucidated in the available literature.

Caption: A generalized workflow for the biosynthesis of angucycline antibiotics like this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and characterization of this compound are not available in the public domain. The primary literature focuses on the isolation and structural elucidation from the producing microorganism. For researchers aiming to work with this compound, the following general methodologies, typical for the study of natural products, would be applicable:

-

Fermentation: Culturing of Streptomyces cellulosae ssp. griseoincarnatus in a suitable nutrient medium to induce the production of secondary metabolites, including this compound.

-

Extraction: Solvent-based extraction of the fermentation broth and mycelium to isolate the crude mixture of natural products.

-

Chromatographic Purification: A series of chromatographic techniques, such as column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), would be employed to purify this compound from the crude extract.

-

Structural Elucidation: Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for confirming the structure of the isolated compound.

Signaling Pathways and Mechanism of Action

There is a notable absence of published research investigating the specific mechanism of action of this compound or its effects on cellular signaling pathways. While it is classified as an antibiotic, the precise molecular targets and the downstream cellular consequences of its activity have not been reported.

For context, other members of the angucycline class have been shown to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. The mechanisms of action for these related compounds can vary widely and include DNA intercalation, inhibition of topoisomerases, and induction of apoptosis. However, it is crucial to note that these are general activities of the broader chemical class, and the specific activities of this compound remain to be determined through dedicated research.

Caption: A proposed experimental logic for the future investigation of this compound's mechanism of action.

Conclusion and Future Directions

This compound remains a sparsely studied natural product with a confirmed chemical identity. While its basic molecular formula and CAS number are established, there is a significant opportunity for further research to uncover its biological potential. Future investigations should focus on:

-

Total Synthesis: Development of a robust synthetic route to enable the production of larger quantities for biological testing and the creation of novel analogs.

-

Biological Screening: Comprehensive screening of this compound against a wide range of bacterial, fungal, and cancer cell lines to identify potential therapeutic applications.

-

Mechanism of Action Studies: In-depth studies to identify the molecular target(s) of this compound and to delineate the signaling pathways it modulates.

The information presented in this guide is based on the currently available scientific literature. As new research emerges, our understanding of this compound will undoubtedly expand.

References

Elmycin D: A Technical Review of an Angucyclinone Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elmycin D is a naturally occurring antibiotic belonging to the angucyclinone class of aromatic polyketides. Isolated from the bacterium Streptomyces cellulosae ssp. griseoincarnatus, it represents a molecule of interest within the broader family of "emycins".[1][2][3] Angucyclinones are a significant group of bioactive compounds known for their complex chemical structures and diverse biological activities, including antibacterial and antitumor properties. This document provides a comprehensive technical overview of the existing literature on this compound, including its historical context, physicochemical properties, and what is known about its biological activity and biosynthesis. While specific experimental data for this compound is sparse in publicly available literature, this guide consolidates the known information and presents generalized protocols and pathways relevant to its class.

Physicochemical Properties

This compound is characterized as a hydroquinone.[4] Key structural and identifying information is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C19H20O5 | [5] |

| Molecular Weight | 328.36 g/mol | |

| CAS Number | 169107-03-3 | |

| Chemical Class | Angucyclinone / Hydroquinone | |

| Source Organism | Streptomyces cellulosae ssp. griseoincarnatus |

Historical Data and Discovery

Biological Activity

While this compound is classified as an antibiotic, specific quantitative data on its antimicrobial spectrum and potency, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, are not reported in the reviewed literature. The bioactivity is qualitatively described as antibacterial. Related compounds, such as Elmycin B, are noted to have moderate cytotoxic activity in addition to being antibacterial.

Experimental Protocols

Detailed experimental protocols for the specific isolation and biological evaluation of this compound are not available in the accessible literature. However, the following sections provide generalized methodologies for the isolation and antimicrobial susceptibility testing of angucyclinone antibiotics from Streptomyces species, which would be applicable to the study of this compound.

General Protocol for Isolation and Characterization of Angucyclinone Antibiotics

-

Fermentation: A pure culture of the Streptomyces strain is inoculated into a suitable liquid medium (e.g., ISP2, TSB) and incubated for 7-14 days to allow for the production of secondary metabolites.

-

Extraction: The culture broth is separated from the mycelium by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately with a solvent like acetone (B3395972) or methanol.

-

Purification: The crude extract is concentrated under reduced pressure and subjected to chromatographic separation. This typically involves multiple steps, such as:

-

Silica gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

-

Sephadex LH-20 column chromatography for further separation based on size.

-

High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column, for final purification of the individual compounds.

-

-

Structure Elucidation: The purified compound's structure is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS) to determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC) to elucidate the chemical structure and stereochemistry.

-

UV-Visible Spectroscopy to identify characteristic chromophores.

-

Infrared (IR) Spectroscopy to identify functional groups.

-

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: The purified antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with inoculum, no antibiotic) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

Signaling and Biosynthetic Pathways

The specific mechanism of action for this compound has not been elucidated. However, many complex antibiotics produced by Streptomyces interfere with fundamental cellular processes such as protein synthesis or DNA replication.

The biosynthetic gene cluster for this compound has not yet been reported. However, it is understood that angucyclinones are synthesized via a type II polyketide synthase (PKS) pathway. The biosynthesis is believed to start from a hypothetical decaketide chain formed from an acetyl-CoA starter unit and nine malonyl-CoA extender units. This linear polyketide undergoes a series of cyclization and modification reactions to form the characteristic tetracyclic benz[a]anthracene framework of the angucyclinone core.

Below is a generalized, hypothetical workflow for the biosynthesis of an angucyclinone like this compound.

Conclusion and Future Directions

This compound remains a poorly characterized member of the angucyclinone family of antibiotics. While its basic chemical identity has been established, there is a significant lack of data regarding its biological activity, mechanism of action, and the genetic basis for its production. Future research should focus on the following areas:

-

Re-isolation and Scale-up: Developing a robust fermentation and purification process to obtain sufficient quantities of this compound for detailed studies.

-

Biological Profiling: Conducting comprehensive antimicrobial susceptibility testing against a broad panel of pathogenic bacteria and fungi to determine its spectrum of activity and potency (MIC values).

-

Mechanism of Action Studies: Investigating the specific cellular target of this compound to understand how it exerts its antibiotic effect.

-

Biosynthetic Gene Cluster Identification: Sequencing the genome of Streptomyces cellulosae ssp. griseoincarnatus to identify and characterize the this compound biosynthetic gene cluster. This would provide insights into its biosynthesis and open avenues for biosynthetic engineering to produce novel analogs.

-

Cytotoxicity and Preclinical Evaluation: Assessing the cytotoxic effects of this compound on mammalian cell lines to determine its therapeutic index and potential for further development as a therapeutic agent.

Addressing these knowledge gaps will be crucial in determining the potential of this compound as a lead compound for the development of new anti-infective drugs.

References

- 1. Genomic sequence-based discovery of novel angucyclinone antibiotics from marine Streptomyces sp. W007 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Angucycline and angucyclinone derivatives from the marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elmycin B | Antibiotic antibiotic | Hello Bio [hellobio.com]

- 5. Angucyclines and Angucyclinones from Streptomyces sp. CB01913 Featuring C-ring Cleavage and Expansion - PMC [pmc.ncbi.nlm.nih.gov]

The Elmycin D Family of Natural Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Elmycin D family of natural products represents a fascinating subgroup of the angucycline class of antibiotics. Isolated from Streptomyces cellulosae ssp. griseoincarnatus, these polyketide-derived compounds exhibit a characteristic tetracyclic benz[a]anthracene framework. While specific quantitative data on the biological activities of the this compound family are not extensively detailed in publicly available literature, their classification as angucyclines suggests potential antibacterial and cytotoxic properties. This guide provides a comprehensive overview of the this compound family, including their biosynthesis, relationship to the broader angucycline class, and generalized experimental protocols for their study. Furthermore, a potential mechanism of action, by analogy to other angucyclines, is proposed, involving the modulation of bacterial signaling pathways.

Introduction

The angucycline family of antibiotics, produced predominantly by Streptomyces species, is the largest group of polycyclic aromatic polyketides.[1][2] These compounds are characterized by their angularly fused four-ring system and exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1] The this compound family, first described by Gerlitz et al. in 1995, are members of this extensive class of natural products, originating from a mutant strain of Streptomyces cellulosae ssp. griseoincarnatus FH-S 1114-2.

This technical guide aims to consolidate the available information on the this compound family, providing researchers with a foundational understanding of their chemical nature, biosynthesis, and potential biological significance. Given the limited specific data on Elmycins, this document leverages the broader knowledge of the angucycline class to infer likely properties and provide actionable experimental frameworks.

The this compound Family: Structure and Physicochemical Properties

The this compound family comprises several related angucyclinone structures, including Elmycin A, B, D, and E. The core chemical scaffold is a benz[a]anthracene skeleton, with variations in oxygenation and substitution patterns defining the individual family members.

Table 1: Physicochemical Properties of the Elmycin Family

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Elmycin A | C₁₉H₂₀O₆ | 344.36 | 128061-13-2 |

| Elmycin B | C₁₉H₁₈O₆ | 342.34 | 128233-09-0 |

| This compound | C₁₉H₁₆O₄ | 308.33 | Not Available |

| Elmycin E | C₂₀H₂₂O₆ | 358.39 | Not Available |

Note: The available information on the molecular formula and weight for this compound and E is limited and requires further confirmation from primary literature.

Biosynthesis of the Elmycin Core

The biosynthesis of the Elmycin family, like other angucyclines, proceeds via a Type II polyketide synthase (PKS) pathway.[1] This involves the sequential condensation of acetate (B1210297) units to form a linear polyketide chain, which then undergoes a series of cyclization and aromatization reactions to generate the characteristic tetracyclic framework.

The initial steps of angucycline biosynthesis are highly conserved and provide a logical pathway for the formation of the Elmycin core. The process begins with a starter unit, typically acetyl-CoA, and nine extender units of malonyl-CoA. These are assembled by the minimal PKS complex, consisting of a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP). The resulting poly-β-ketone chain is then subjected to the enzymatic activities of cyclases and aromatases, which dictate the specific folding pattern and subsequent ring closures to yield the benz[a]anthracene skeleton.

Caption: Generalized biosynthetic pathway for angucyclines, including the Elmycin family.

Biological Activity

Table 2: Illustrative Biological Activity of Angucycline Antibiotics

| Compound Class | Activity Type | Target Organisms/Cell Lines | Typical MIC/IC50 Range |

| Angucyclinones | Antibacterial | Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) | 1 - 50 µg/mL |

| Cytotoxic | Various cancer cell lines (e.g., HCT-116, MCF-7) | 0.1 - 20 µM |

Note: This table presents typical activity ranges for the broader angucycline class and should be considered illustrative for the this compound family pending specific experimental data.

Potential Mechanism of Action: A Signaling Pathway Perspective

Recent research on angucyclines has revealed that beyond their direct antimicrobial effects, they can also act as signaling molecules in bacteria. For instance, jadomycin (B1254412) B, another angucycline, has been shown to interact with the "pseudo" gamma-butyrolactone (B3396035) receptor, ScbR2, in Streptomyces coelicolor. This interaction modulates the expression of genes involved in antibiotic production and morphological differentiation.

It is plausible that this compound and its family members could exert their biological effects through a similar mechanism, particularly at sub-inhibitory concentrations. This would involve binding to a receptor protein, leading to a cascade of transcriptional changes that affect bacterial physiology.

Caption: A proposed signaling pathway for this compound based on the mechanism of jadomycin B.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the isolation, characterization, and biological evaluation of the this compound family, based on standard practices for angucycline antibiotics.

Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of angucyclines from Streptomyces fermentation cultures.

Caption: A typical workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Culture Streptomyces cellulosae ssp. griseoincarnatus in a suitable production medium (e.g., soybean-mannitol broth) for 7-10 days at 28°C with shaking.

-

Extraction: Separate the mycelium from the culture broth by centrifugation. Extract the supernatant and the mycelial cake separately with an organic solvent such as ethyl acetate.

-

Concentration: Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

-

Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to separate fractions based on polarity.

-

Purification: Further purify the fractions containing the compounds of interest using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and solvent system (e.g., methanol/water gradient).

-

Characterization: Elucidate the structure of the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antibacterial Susceptibility Testing

The antibacterial activity of the this compound family can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: Prepare a series of twofold dilutions of the purified this compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay

The cytotoxic potential of the this compound family against cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the purified this compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The this compound family of natural products, as members of the angucycline class, holds promise for further investigation as potential therapeutic agents. While specific biological data remains limited, the established biosynthetic pathway and the known activities of related compounds provide a strong foundation for future research. Key future directions should include the full elucidation of the structures of all Elmycin family members, comprehensive screening for their antibacterial and cytotoxic activities to obtain quantitative data, and investigation into their specific mechanism(s) of action, including their potential role as signaling molecules. Such studies will be crucial in determining the therapeutic potential of this intriguing family of natural products.

References

Isolating Excellence: A Technical Guide to the Purification of Elmycin D

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Elmycin D, a macrolide antibiotic of the erythromycin (B1671065) family, from fermentation cultures of Saccharopolyspora erythraea. This document outlines detailed experimental protocols, presents quantitative data in structured formats, and includes visualizations of the experimental workflow to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of a high-yielding strain of Saccharopolyspora erythraea. Optimization of fermentation parameters is critical for maximizing the yield of the desired metabolite.

Culture Media and Conditions

A variety of media compositions have been developed for erythromycin production, and similar formulations can be adapted for this compound. A typical production medium is detailed in Table 1.

Table 1: Fermentation Medium Composition for this compound Production

| Component | Concentration (g/L) | Purpose |

| Soybean Meal | 30 | Nitrogen and carbon source |

| Soluble Starch | 50 | Primary carbon source |

| Glucose | 10 | Readily available carbon source |

| Yeast Extract | 3 | Source of vitamins and growth factors |

| (NH₄)₂SO₄ | 3 | Inorganic nitrogen source |

| CaCO₃ | 6 | pH buffering agent |

| Soybean Oil | 20 (v/v) | Carbon source and anti-foaming agent |

Fermentation is typically carried out in large-scale bioreactors under controlled conditions to ensure optimal growth and metabolite production.

Table 2: Optimized Fermentation Parameters

| Parameter | Optimal Range | Rationale |

| Temperature | 30-34 °C | Optimal for enzymatic activity and growth of S. erythraea. |

| pH | 6.8-7.2 | Maintained by CaCO₃ to prevent acidification of the medium. |

| Agitation | 200-400 rpm | Ensures homogeneity and adequate mixing of nutrients and oxygen. |

| Aeration | 0.5-1.5 vvm | Provides sufficient dissolved oxygen for aerobic respiration and synthesis. |

| Fermentation Time | 120-168 hours | Duration required to reach peak antibiotic concentration. |

Monitoring Fermentation

Regular monitoring of the fermentation broth is essential to track the progress of the culture and determine the optimal harvest time. This includes measuring biomass, substrate consumption, pH, and the concentration of this compound.

Extraction of this compound from Fermentation Broth

Following fermentation, the first step in downstream processing is the extraction of this compound from the complex fermentation broth. Liquid-liquid extraction is a commonly employed technique.

Experimental Protocol for Solvent Extraction

-

Harvest and Filtration : The fermentation broth is harvested and filtered or centrifuged to separate the mycelial biomass from the supernatant.

-

pH Adjustment : The pH of the supernatant is adjusted to a basic range (typically pH 8.5-9.5) using a suitable base like sodium hydroxide. This increases the solubility of the basic this compound molecule in organic solvents.

-

Solvent Extraction : An appropriate water-immiscible organic solvent, such as methyl isobutyl ketone (MIBK), butyl acetate, or ethyl acetate, is added to the supernatant at a 1:1 (v/v) ratio.

-

Mixing and Separation : The mixture is agitated vigorously to ensure efficient transfer of this compound into the organic phase. The two phases are then allowed to separate.

-

Collection : The organic phase containing the extracted this compound is collected for further purification. This process may be repeated to maximize the recovery.

Purification of this compound

A multi-step purification process involving various chromatographic techniques is required to achieve high-purity this compound suitable for research and preclinical studies.

Chromatographic Purification Workflow

A general workflow for the purification of this compound is depicted in the following diagram:

Caption: Experimental workflow for the isolation and purification of this compound.

Silica Gel Column Chromatography

Protocol:

-

Column Preparation : A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, equilibrated with a non-polar solvent such as hexane.

-

Sample Loading : The crude this compound extract, concentrated and redissolved in a minimal amount of a suitable solvent, is loaded onto the column.

-

Elution : A gradient elution is performed, starting with a non-polar mobile phase (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Fraction Collection : Fractions are collected and analyzed for the presence of this compound using Thin Layer Chromatography (TLC).

-

Pooling : Fractions containing the highest concentration of this compound with minimal impurities are pooled together.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity, preparative HPLC is the final purification step.

Table 3: Preparative HPLC Parameters for this compound Purification

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 x 21.2 mm, 10 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA |

| Gradient | 30-70% B over 30 minutes |

| Flow Rate | 15-20 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 1-5 mL (depending on concentration) |

Fractions corresponding to the this compound peak are collected, pooled, and the solvent is removed under vacuum to yield the purified compound.

Quantitative Analysis and Characterization

The purity and identity of the isolated this compound must be confirmed using various analytical techniques.

Table 4: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₃₆H₆₅NO₁₂ |

| Molecular Weight | 703.9 g/mol |

| Appearance | White to off-white crystalline solid |

Analytical HPLC

Analytical HPLC is used to determine the purity of the final product.

Table 5: Analytical HPLC Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1 M Ammonium Acetate buffer (pH 7.0)B: Acetonitrile |

| Gradient | 40-60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

The identity of the purified compound is unequivocally confirmed by mass spectrometry, which should show a molecular ion peak corresponding to the molecular weight of this compound, and by ¹H and ¹³C NMR spectroscopy to elucidate its chemical structure.

Signaling Pathways

While the precise signaling pathways affected by this compound are not extensively documented in publicly available literature, macrolide antibiotics like erythromycin are known to primarily exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S ribosomal subunit of susceptible bacteria, thereby interfering with translocation and inhibiting the elongation of the polypeptide chain. The diagram below illustrates this general mechanism of action.

References

Elmycin D: A Spectroscopic and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elmycin D is a member of the angucycline class of antibiotics, produced by Streptomyces cellulosae ssp. griseoincarnatus. Angucyclines are a significant group of polyketide natural products known for their diverse biological activities, including antibacterial and potent cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth look at the spectroscopic characteristics of this compound and the mechanistic pathways underlying its cytotoxic action. While specific, raw spectroscopic data for this compound is not widely published, this document compiles representative data for the angucyclinone core structure based on closely related analogs, alongside detailed experimental protocols for their characterization.

Spectroscopic Data

The structural elucidation of angucyclinones like this compound relies heavily on a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry is crucial for determining the elemental composition and exact mass of the molecule. For this compound (C₁₉H₁₆O₄), the expected monoisotopic mass can be precisely calculated and matched with experimental data.

Table 1: Representative High-Resolution Mass Spectrometry Data for an Angucyclinone Core.

| Ion Type | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 325.1076 | 325.1074 |

| [M+Na]⁺ | 347.0895 | Not Reported |

| [M-H]⁻ | 323.0919 | Not Reported |

Note: The observed m/z value is representative for a compound with the same molecular formula as this compound, as reported for similar angucyclinones[1].

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the complex, polycyclic structure of this compound. The chemical shifts are indicative of the electronic environment of each proton and carbon atom, respectively.

Table 2: Representative ¹H NMR Spectroscopic Data for an Angucyclinone Core (in DMSO-d₆).

| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| H-1 | ~2.50 | m | |

| H-2 | ~2.90 | m | |

| H-3 | ~4.50 | m | |

| H-4 | ~7.80 | d | ~8.0 |

| H-5 | ~7.50 | t | ~7.5 |

| H-6 | ~7.90 | d | ~8.0 |

| H-9 | ~7.20 | d | ~7.5 |

| H-10 | ~7.60 | t | ~7.8 |

| H-11 | ~7.30 | d | ~7.5 |

| 3-CH₃ | ~1.20 | d | ~6.5 |

Note: These are approximate chemical shifts for the core angucyclinone structure based on published data for related compounds[1][2][3].

Table 3: Representative ¹³C NMR Spectroscopic Data for an Angucyclinone Core (in DMSO-d₆).

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~198.0 |

| C-2 | ~45.0 |

| C-3 | ~68.0 |

| C-4 | ~135.0 |

| C-4a | ~130.0 |

| C-5 | ~120.0 |

| C-6 | ~136.0 |

| C-6a | ~115.0 |

| C-7 | ~185.0 |

| C-7a | ~118.0 |

| C-8 | ~160.0 |

| C-9 | ~119.0 |

| C-10 | ~137.0 |

| C-11 | ~124.0 |

| C-11a | ~133.0 |

| C-12 | ~182.0 |

| C-12a | ~114.0 |

| C-12b | ~145.0 |

| 3-CH₃ | ~21.0 |

Note: These are approximate chemical shifts for the core angucyclinone structure based on published data for related compounds[2].

Experimental Protocols

The following are detailed methodologies for the key experiments typically used in the characterization of angucyclinone antibiotics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, commonly DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a 500 or 600 MHz instrument.

-

¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

-

¹³C NMR: One-dimensional carbon NMR spectra, often proton-decoupled, are acquired to identify the chemical shifts of all carbon atoms in the molecule.

-

2D NMR: A suite of two-dimensional NMR experiments is essential for complete structural assignment. This includes:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the polycyclic framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

-

Ionization: Electrospray ionization (ESI) is a common technique for angucyclinones, as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

-

Data Analysis: The instrument is calibrated to provide high mass accuracy, allowing for the determination of the elemental composition of the parent ion, which is then used to confirm the molecular formula.

Cytotoxic Signaling Pathway

Angucycline antibiotics, including likely this compound, exert their cytotoxic effects primarily through the induction of apoptosis. A key mechanism involves the generation of reactive oxygen species (ROS), which triggers a cascade of intracellular events leading to programmed cell death.

Caption: Apoptotic pathway induced by angucycline antibiotics.

The proposed mechanism for this compound's cytotoxicity begins with its interaction with cancer cells, leading to a significant increase in intracellular ROS. This oxidative stress disrupts mitochondrial function, a key event in the intrinsic apoptotic pathway, which in turn activates initiator caspase-9. Concurrently, the extrinsic pathway may also be activated, leading to the activation of caspase-8. Both initiator caspases converge to activate the executioner caspases, caspase-3 and caspase-7. These activated caspases are responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, and ultimately lead to the fragmentation of DNA, which are hallmark events of apoptosis.

References

Methodological & Application

Elmycin D: Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific antibacterial activity, spectrum, and quantitative susceptibility data (e.g., Minimum Inhibitory Concentration - MIC) for Elmycin D is not extensively available in publicly accessible scientific literature. This compound is an antibiotic that can be isolated from Streptomyces cellulosae ssp. griseoincarnatus[1]. However, detailed characterization of its antibacterial profile has not been widely published.

It is crucial to distinguish this compound, the antibiotic, from the commercially available antifungal medication "Elmycin Eye Drops." The eye drops contain Natamycin and are not effective against bacteria due to their mechanism of action, which targets sterol moieties present in fungal cell membranes but absent in bacteria.

The following application notes and protocols are therefore provided as a general framework for the in vitro antibacterial susceptibility testing of a novel antibiotic compound like this compound. The methodologies described are based on established standards for antimicrobial susceptibility testing.

Introduction to Antibacterial Susceptibility Testing

In vitro antibacterial susceptibility testing is essential for determining the potential efficacy of a new antibiotic agent. These tests measure the concentration of the drug required to inhibit the visible growth of a specific bacterium. The most common quantitative measure is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. Standard methods for determining the MIC include broth dilution, agar (B569324) dilution, and gradient diffusion.

Quantitative Data Summary (Hypothetical)

As no specific MIC data for this compound is available, the following table is a template that researchers should use to present their experimentally determined data.

| Bacterial Species | Strain | This compound MIC (µg/mL) | Comparator Antibiotic A MIC (µg/mL) | Comparator Antibiotic B MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data | Data | Data |

| Enterococcus faecalis | ATCC 29212 | Data | Data | Data |

| Escherichia coli | ATCC 25922 | Data | Data | Data |

| Pseudomonas aeruginosa | ATCC 27853 | Data | Data | Data |

| Klebsiella pneumoniae | Clinical Isolate | Data | Data | Data |